4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide
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Overview
Description
4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide is an organic compound with a complex structure that includes a piperazine ring, benzyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)phenyl isocyanate with benzylamine to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Electrophiles: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde or benzoic acid, while nitration of the aromatic rings can produce nitro derivatives .
Scientific Research Applications
4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide include:
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-(benzyloxy)phenylboronic acid pinacol ester
- 4-(benzyloxy)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H27N3O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-benzyl-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c29-25(28-17-15-27(16-18-28)19-21-7-3-1-4-8-21)26-23-11-13-24(14-12-23)30-20-22-9-5-2-6-10-22/h1-14H,15-20H2,(H,26,29) |
InChI Key |
KPFVKWVAEJHBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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